molecular formula C12H10N2O3 B8363920 3-(4-Methylpyridin-2-yloxy)-nitrobenzene

3-(4-Methylpyridin-2-yloxy)-nitrobenzene

Cat. No.: B8363920
M. Wt: 230.22 g/mol
InChI Key: LQJAEWNUBJSVLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methylpyridin-2-yloxy)-nitrobenzene is a nitroaromatic compound comprising a benzene ring substituted with a nitro group (-NO₂) at the first position and a 4-methylpyridin-2-yloxy group (a pyridine derivative with a methyl group at the 4-position and an ether linkage) at the third position. This structural combination introduces unique electronic and steric properties, distinguishing it from simpler nitrobenzenes.

Properties

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

4-methyl-2-(3-nitrophenoxy)pyridine

InChI

InChI=1S/C12H10N2O3/c1-9-5-6-13-12(7-9)17-11-4-2-3-10(8-11)14(15)16/h2-8H,1H3

InChI Key

LQJAEWNUBJSVLK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)OC2=CC=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Features

  • Nitrobenzene : The parent compound, nitrobenzene, is a planar aromatic molecule with a single nitro group directly attached to the benzene ring. It exhibits strong electron-withdrawing effects, making it less reactive toward electrophilic substitution compared to benzene .
  • 4-Nitrochlorobenzene (4NCB) : Features a nitro group and a chlorine atom on the benzene ring. The chlorine atom introduces moderate electron-withdrawing effects, altering reactivity in degradation pathways compared to nitrobenzene .
  • 3-Nitroaniline : Contains a nitro group and an amine group (-NH₂) on the benzene ring. The amine group is electron-donating, creating a push-pull electronic effect that enhances reactivity in certain synthetic reactions .
  • 4-Methyl-3-nitropyridin-2-amine: A pyridine derivative with nitro and amino substituents. The pyridine ring’s inherent electron deficiency and the amino group’s electron-donating nature create distinct electronic properties compared to benzene-based nitro compounds .

Key Structural Differences :

Degradation and Environmental Behavior

Studies on nitrobenzene and 4NCB degradation in soil reveal critical differences:

Compound Degradation Efficiency (Alkaline Ascorbic Acid) Key Conditions
Nitrobenzene 80% degradation High water-to-soil ratio (>85%)
4NCB No significant removal Neutral pH, low water content

Physical Properties

Compound Physical State (25°C) Solubility (Water)
Nitrobenzene Oily liquid 0.19 g/100 mL
3-Nitroaniline Crystalline solid Slightly soluble
4-Methyl-3-nitropyridin-2-amine Crystalline solid Not reported

Toxicity and Environmental Impact

  • Nitrobenzene : Classified as toxic, causing methemoglobinemia and liver/kidney damage. It is persistent in soil and groundwater .
  • Nitroanilines : Generally less toxic than nitrobenzene but still hazardous due to aromatic amine byproducts .

Environmental persistence is expected to be higher than nitrobenzene due to structural complexity.

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